molecular formula C5H9ClF3N B1442526 (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride CAS No. 1160756-75-1

(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride

Cat. No.: B1442526
CAS No.: 1160756-75-1
M. Wt: 175.58 g/mol
InChI Key: SYGCZMSQFRLXRX-PGMHMLKASA-N
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Description

(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride: is a chemical compound characterized by the presence of a cyclopropyl group attached to a trifluoroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride typically involves the reaction of cyclopropylamine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential effects on biological systems. It can be used as a probe to investigate the role of trifluoromethyl groups in biological interactions and processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (1R)-1-cyclopropyl-2,2-difluoroethylamine hydrochloride
  • (1R)-1-cyclopropyl-2,2,2-trifluoropropylamine hydrochloride
  • (1R)-1-cyclopropyl-2,2,2-trifluorobutylamine hydrochloride

Uniqueness: The presence of the trifluoromethyl group in (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride distinguishes it from other similar compounds. This group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.

Properties

IUPAC Name

(1R)-1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGCZMSQFRLXRX-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160756-75-1
Record name (1R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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